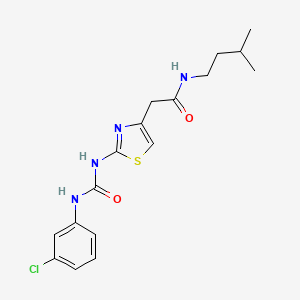

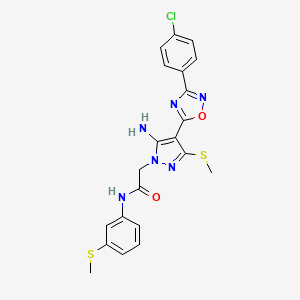

![molecular formula C23H22N2O4 B2952628 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide CAS No. 898440-50-1](/img/structure/B2952628.png)

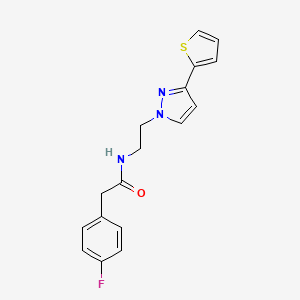

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide” is a chemical entity that has been mentioned in various contexts . It is also known as DIMN , an anti-androgen that effectively suppresses the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .

Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. The empirical formula is given as C23H22N2O4. For a detailed molecular structure, it would be necessary to refer to a reliable chemical database or a published scientific paper.Scientific Research Applications

Isoquinoline Derivatives in Antidepressant Activity

Isoquinoline derivatives have been explored for their antidepressant activities. The study by Griffith et al. (1984) on cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a] isoquinoline illustrates the compound's potential as an atypical antidepressant through molecular modeling studies. This compound, a rigid analogue of mianserin, demonstrated excellent atypical antidepressant activity, which resides in the (+)-S,S optical isomer, aligning with the configuration of (+)-mianserin (Griffith, R., Gentile, R., Robichaud, R., & Frankenheim, J. (1984)).

Isoquinoline Derivatives in Antiviral and Antiapoptotic Effects

Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative that exhibited significant antiviral and antiapoptotic effects against Japanese encephalitis in vitro. This compound demonstrated a notable reduction in viral load and an increase in survival rates in infected mice (Ghosh, J., Swarup, V., Saxena, A., Das, S., Hazra, A., Paira, P., Banerjee, S., Mondal, N. B., & Basu, A. (2008)).

Isoquinoline Derivatives in Antiallergic Activity

The research by Cairns et al. (1985) into antiallergic pyrano[3,2-g]quinoline-2,8-dicarboxylic acids shows promise for the topical treatment of asthma. The compounds were evaluated for their ability to inhibit histamine release, an essential feature for antiallergic agents, suggesting potential therapeutic applications (Cairns, H., Cox, D., Gould, K. J., Ingall, A., & Suschitzky, J. (1985)).

Isoquinoline Derivatives in Structure and Fluorescence Properties

Karmakar et al. (2007) investigated the structural aspects and properties of amide-containing isoquinoline derivatives, exploring their crystalline salts and host–guest complexes. These studies highlight the versatile chemical behavior of isoquinoline derivatives and their potential in developing materials with unique optical properties (Karmakar, A., Sarma, R., & Baruah, J. (2007)).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acid, have been identified as potent inhibitors of the aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .

Mode of Action

For instance, in the case of the aforementioned 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The inhibition of akr1c3 by similar compounds can affect the metabolism of steroids and prostaglandins, which are involved in various physiological processes including inflammation, cell proliferation, and hormone regulation .

Result of Action

The inhibition of akr1c3 by similar compounds can potentially influence the progression of hormone-dependent cancers .

properties

IUPAC Name |

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c26-21-12-20(14-25-11-10-17-6-4-5-7-18(17)13-25)28-15-22(21)29-16-23(27)24-19-8-2-1-3-9-19/h1-9,12,15H,10-11,13-14,16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPYEVRRGIBRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)

![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)

![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)

![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)